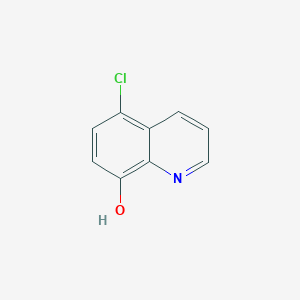

5-Chloro-8-hydroxyquinoline

Descripción general

Descripción

Es conocido por sus diversas bioactividades, que incluyen propiedades antibacterianas, antifúngicas y antiamebianas . Cloxiquin se ha utilizado en investigación para la tuberculosis y las dermatosis, y también muestra potencial para suprimir el crecimiento y la metástasis de las células de melanoma .

Mecanismo De Acción

Cloxyquin ejerce sus efectos a través de varios mecanismos. Activa el receptor gamma activado por proliferadores de peroxisomas (PPARγ), que juega un papel en la regulación del crecimiento y la diferenciación celular . Esta activación conduce a la supresión del crecimiento y la metástasis de las células de melanoma. Cloxyquin también interactúa con la albúmina sérica bovina (BSA) a través de interacciones hidrófobas, formando un complejo estable que puede facilitar su transporte en el torrente sanguíneo .

Análisis Bioquímico

Biochemical Properties

5-Chloro-8-hydroxyquinoline interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been found to inhibit the chymotrypsin-like activity of the proteasome, a protein complex that degrades unneeded or damaged proteins in cells . The compound’s interaction with the proteasome is thought to be a key factor in its biological activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It has been found to induce growth inhibition and apoptosis in human ovarian (A2780) and lung (A549) cancer cells in a concentration-dependent manner . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is thought to exert its effects at the molecular level primarily through its interaction with the proteasome . Copper (II) ions have been found to increase the activity of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function has been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Métodos De Preparación

Cloxyquin se puede sintetizar a través de varias rutas sintéticas. Un método común implica la cloración de 8-hidroxiquinolina. La reacción generalmente utiliza gas cloro en presencia de un solvente y catalizador adecuados. Las condiciones de reacción, como la temperatura y el tiempo de reacción, pueden variar según el rendimiento y la pureza deseados del producto . Los métodos de producción industrial pueden implicar procesos de cloración a gran escala con condiciones de reacción optimizadas para garantizar una alta eficiencia y rentabilidad .

Análisis De Reacciones Químicas

Cloxyquin experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Cloxyquin se puede oxidar para formar derivados de quinolina.

Reducción: Las reacciones de reducción pueden convertir cloxyquin en varios derivados de hidroxiquinolina.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y agentes halogenantes como el cloro o el bromo . Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

Cloxyquin tiene una amplia gama de aplicaciones de investigación científica:

Química: Cloxyquin se utiliza como reactivo en varias reacciones químicas y procesos de síntesis.

Medicina: Cloxyquin muestra potencial en el tratamiento de la tuberculosis y las dermatosis.

Industria: Cloxyquin se utiliza en el desarrollo de agentes antimicrobianos y otros productos farmacéuticos.

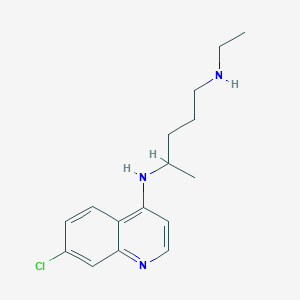

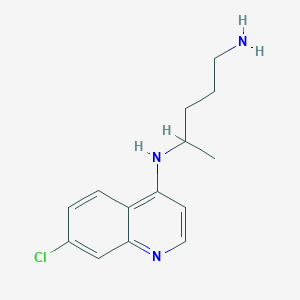

Comparación Con Compuestos Similares

Cloxyquin es similar a otros derivados de 8-hidroxiquinolina, como:

8-hidroxiquinolina: El compuesto principal de cloxiquin, conocido por sus propiedades antimicrobianas.

5-cloro-8-quinolinol: Otro derivado clorado con bioactividades similares.

Lo que diferencia a cloxiquin es su activación específica de PPARγ y su potencial en la investigación del cáncer, particularmente en la inhibición del crecimiento y la metástasis de las células de melanoma .

Propiedades

IUPAC Name |

5-chloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQMJYWDVABFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25395-13-5 (hydrochloride) | |

| Record name | Cloxyquin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045973 | |

| Record name | Cloxyquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-16-5 | |

| Record name | 5-Chloro-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloxyquin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloxyquin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15933 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cloxyquin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cloxiquine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cloxiquine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cloxyquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloxiquine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOXYQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPF36H1G6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

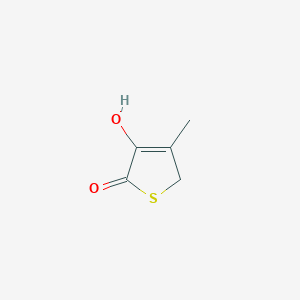

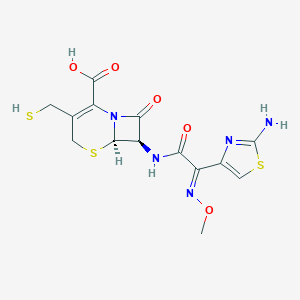

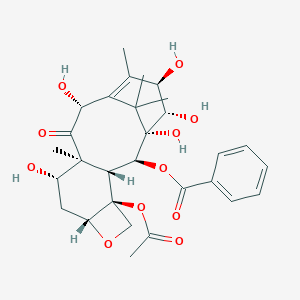

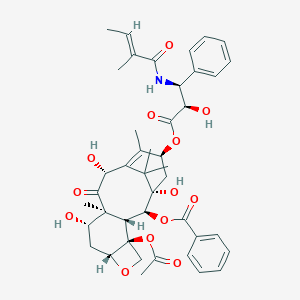

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-Chloro-8-hydroxyquinoline?

A1: The molecular formula of this compound is C9H6ClNO, and its molecular weight is 179.60 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques:

- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule. Characteristic peaks for this compound are observed in specific wavenumber regions, indicating the presence of C-Cl, C-O, and N-H bonds. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and environment of individual atoms within the molecule. Both 1H NMR and 13C NMR are valuable for characterizing this compound. [, , ]

- UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound shows characteristic absorption bands, which can be used for quantitative analysis. [, , ]

Q3: What is the significance of the gelation behavior observed in this compound?

A3: this compound demonstrates the ability to form gels in aqueous alcohol solutions. [] This property could potentially be valuable in drug delivery systems, where controlled release of the compound is desired.

Q4: How does this compound interact with bovine serum albumin (BSA)?

A4: this compound binds to bovine serum albumin (BSA) primarily through hydrophobic interactions. [] It preferentially interacts with the fatty acid binding site 5 (FA5) of BSA, involving residues like Phe550, Leu531, and Leu574. The quinoline ring and hydroxyl moiety also participate in π-π interactions and hydrogen bonding with BSA residues. []

Q5: What is known about the metabolism and excretion of this compound in rats?

A5: In rats, this compound undergoes metabolism to form glucuronides and sulfates. [] Glucuronides are excreted in both bile and urine, while sulfates are predominantly excreted in urine. The study suggests that the excretion pathways are influenced by factors like molecular weight, plasma protein binding, and susceptibility to enzymatic hydrolysis. []

Q6: What are the potential applications of this compound in material science?

A6: this compound shows promise in material science, particularly in developing organic light-emitting diodes (OLEDs). [, , ] Its ability to form stable complexes with metals, especially zinc, makes it a suitable candidate for emissive layers in OLED devices. [, , ] Further research into its electroluminescent properties and device fabrication could lead to advancements in display technology.

Q7: How effective is this compound as an antibacterial agent when incorporated into polymeric materials?

A7: Studies have shown that incorporating this compound into polymeric materials, such as polylactic acid (PLA) nanofiber membranes, enhances their antibacterial properties. [, ] The controlled release of the compound from the polymer matrix contributes to its long-lasting antibacterial effect. [] This approach holds potential for developing effective wound dressings and other biomedical applications.

Q8: How do structural modifications of this compound influence its complexation with metal ions?

A8: Modifying the structure of this compound, particularly by introducing different substituents on the quinoline ring, significantly impacts its ability to bind with metal ions. [, ] These modifications can alter the electron density distribution within the molecule, affecting its chelating properties and the stability of the resulting metal complexes. [, ] Understanding this structure-activity relationship is crucial for tailoring the compound for specific applications.

Q9: How does the attachment position of this compound to azacrown ethers affect their metal ion selectivity?

A9: The attachment position of this compound to azacrown ethers plays a critical role in determining their metal ion selectivity. [] For instance, attaching it through the 7-position versus the 2-position on the azacrown ring leads to significant differences in the stability constants of complexes formed with various metal ions. [] This highlights the importance of positional isomerism in influencing the compound's interactions with metal ions.

Q10: What role does computational chemistry play in understanding the properties and behavior of this compound?

A10: Computational chemistry, particularly density functional theory (DFT) calculations, has been employed to study the electronic states and energies of this compound and its derivatives. [] These calculations provide valuable insights into the compound's electronic structure, optical properties, and interactions with other molecules, aiding in the design of novel materials and understanding its behavior in various systems.

Q11: What are potential areas for future research on this compound?

A11: this compound presents exciting avenues for future research:

- Drug Development: Exploring its potential as a therapeutic agent for various diseases, considering its known biological activities and exploring new targets. [, ]

- Biomaterial Applications: Investigating its incorporation into different biocompatible polymers and assessing its long-term efficacy and safety for applications like wound healing and drug delivery. [, ]

- Environmental Remediation: Studying its potential for removing heavy metals from contaminated water or soil, considering its metal chelating properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B194008.png)